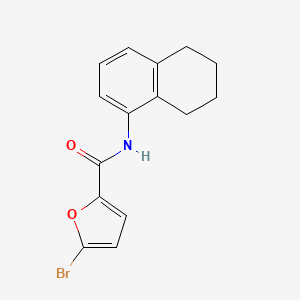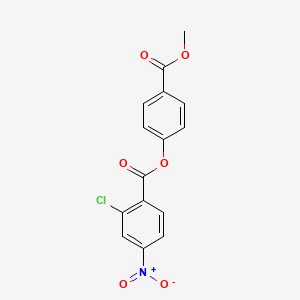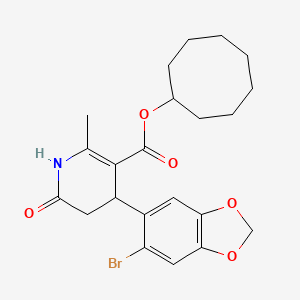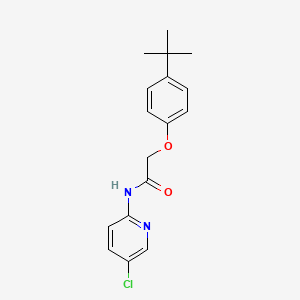![molecular formula C18H16O6 B5712609 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5712609.png)
5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid, also known as PNU-74654, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of angiogenesis, and neuroprotective effects. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid in lab experiments is its specificity for HDAC inhibition, which allows for the study of the role of HDACs in various biological processes. However, one limitation of using this compound is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid, including the development of more potent analogs for use in cancer and neurodegenerative disease research, the investigation of the role of this compound in other biological processes, and the exploration of its potential therapeutic applications in other fields, such as cardiovascular disease and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid involves a multi-step process that begins with the reaction of 4-propylcoumarin with 2-bromoacetic acid to form 5-{[(2-bromoacetyl)-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid. This intermediate is then reacted with potassium carbonate and dimethyl sulfate to yield this compound.
Wissenschaftliche Forschungsanwendungen
5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid has been studied for its potential therapeutic applications in various fields, including cancer research and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-2-3-11-8-17(19)24-16-9-12(4-6-14(11)16)22-10-13-5-7-15(23-13)18(20)21/h4-9H,2-3,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFBOGJOAIHDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5712532.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B5712537.png)
![N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5712541.png)

![3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B5712560.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5712564.png)



![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5712580.png)
![(4-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5712593.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5712602.png)
